An In-depth Technical Guide to 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine
An In-depth Technical Guide to 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. As this molecule is not currently indexed in major chemical databases such as CAS, this document serves as a foundational resource for researchers in medicinal chemistry and drug discovery. We present a proposed systematic IUPAC name, a plausible and detailed synthetic pathway leveraging a Suzuki-Miyaura cross-coupling reaction, comprehensive protocols for the synthesis of key precursors, and a thorough discussion on methods for structural characterization and purification. Furthermore, we explore the potential applications of this compound, drawing inferences from the well-established pharmacological importance of its constituent pyrazine and nitropyridine scaffolds. This guide is intended to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction and Compound Identification
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds like pyrazine and pyridine being particularly prominent in a vast number of FDA-approved drugs.[1][2][3] The target molecule of this guide, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, represents a novel hybrid structure with significant potential for biological activity. The pyrazine ring is a known pharmacophore in numerous therapeutic agents, including kinase inhibitors, where its nitrogen atoms often act as crucial hydrogen bond acceptors.[4][5] Concurrently, substituted nitropyridines are versatile intermediates in organic synthesis and are themselves components of various biologically active molecules.[6]
A thorough search of scientific literature and chemical registries indicates that this specific compound has not been previously synthesized or characterized. Therefore, this guide is structured to provide the necessary theoretical and practical framework for its synthesis and subsequent investigation.
IUPAC Nomenclature and CAS Registry Number
Based on the principles of chemical nomenclature, the systematic IUPAC name for the target compound is 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine .
A Chemical Abstracts Service (CAS) Registry Number has not yet been assigned, as this requires submission of the compound's verified structure and data to the CAS registry. Upon successful synthesis and characterization as outlined in this guide, the compound would be eligible for a unique CAS number.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
The logical and most efficient approach to constructing the target biaryl system is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of precursors.[7][8]
Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the pyrazine and pyridine rings. This leads to two key precursors: an electrophilic halogenated pyrazine (Intermediate A ) and a nucleophilic pyridinylboronic acid or ester (Intermediate B ).
Caption: Retrosynthetic analysis of the target molecule.
The overall forward synthesis, therefore, involves the preparation of these two key intermediates followed by their coupling.
Caption: Proposed overall synthetic workflow.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Synthesis of Intermediate A: 2-Chloro-6-ethoxypyrazine
This procedure is based on a nucleophilic aromatic substitution (SNAr) reaction, where the more reactive chlorine atom of 2,6-dichloropyrazine is displaced by an ethoxide nucleophile.
-
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyrazine (1.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-chloro-6-ethoxypyrazine.
-
Synthesis of Intermediate B: (6-methoxy-5-nitropyridin-3-yl)boronic acid
This synthesis involves a halogen-metal exchange followed by borylation. An analogous procedure for a similar pyridylboronic acid provides a strong basis for this protocol.[9]
-
Materials:
-
3-Bromo-6-methoxy-5-nitropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexanes
-
-
Protocol:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-bromo-6-methoxy-5-nitropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Isolation: Combine the organic extracts and concentrate under reduced pressure. The resulting crude boronic acid can often be purified by trituration with hexanes or recrystallization.
-
Final Step: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step. The conditions provided are robust and widely applicable for heteroaryl couplings.[7][10][11]
-
Materials:
-
Intermediate A (2-Chloro-6-ethoxypyrazine, 1.0 eq)
-
Intermediate B ((6-methoxy-5-nitropyridin-3-yl)boronic acid, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
-
Protocol:
-
Reaction Setup: To a round-bottom flask, add Intermediate A (1.0 eq), Intermediate B (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure target compound.[12][13]
-
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Structural Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.[1][14] The following table summarizes the expected spectroscopic data, inferred from analyses of similar ethoxy-pyrazines and methoxy-pyridines.[15]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Ethoxy Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.5 ppm (2H, -OCH₂-).- Pyrazine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.0 ppm).- Pyridine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.5 ppm).- Methoxy Group: A sharp singlet around δ 4.0 ppm (3H, -OCH₃). |
| ¹³C NMR | - Ethoxy Group: Signals around δ 14 ppm (-CH₃) and δ 62-65 ppm (-OCH₂-).- Pyrazine & Pyridine Rings: Multiple signals in the aromatic region (δ 120-160 ppm).- Methoxy Group: A signal around δ 55 ppm (-OCH₃). |
| FT-IR (cm⁻¹) | - C-H stretching (aromatic): ~3050-3150- C-H stretching (aliphatic): ~2850-3000- C=N and C=C stretching (aromatic rings): ~1400-1600- N-O stretching (nitro group): Strong bands at ~1550 (asymmetric) and ~1350 (symmetric).- C-O stretching (ether): ~1050-1250 |
| HRMS (ESI) | The calculated exact mass for C₁₂H₁₂N₄O₄ should be confirmed. The molecular ion peak [M+H]⁺ would be the primary observation. |
| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should match the experimental values for the molecular formula C₁₂H₁₂N₄O₄. |
Potential Applications in Drug Discovery
The structural motifs present in 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine suggest several promising avenues for investigation in drug discovery.
-
Kinase Inhibition: The pyrazine core is a well-established "hinge-binder" in many kinase inhibitors.[5] The nitrogen atoms can form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This compound could be screened against various kinase panels, particularly those implicated in oncology.
-
Antimicrobial and Antiviral Activity: Pyrazine derivatives have demonstrated a wide range of antimicrobial and antiviral activities.[2][16] The famous anti-tuberculosis drug Pyrazinamide is a prime example.
-
CNS Activity: The pyridine and pyrazine rings are common in centrally active agents. The overall lipophilicity and polarity of the molecule would determine its potential to cross the blood-brain barrier.
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Toxic and should be handled with care to avoid inhalation of dust.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
-
Nitropyridine Derivatives: Nitroaromatic compounds are often toxic and potentially mutagenic. Avoid skin contact and inhalation.[18][19][20]
-
-
Product Handling: The final product should be treated as a potentially toxic substance until proven otherwise through toxicological studies. Store in a tightly sealed container in a cool, dry place.
Conclusion
This guide presents a comprehensive and actionable framework for the synthesis and characterization of the novel compound 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. By leveraging a robust and well-documented Suzuki-Miyaura cross-coupling strategy, this molecule can be efficiently prepared from logical precursors. The detailed protocols and characterization guidelines provided herein are designed to empower researchers to access this compound and explore its potential as a lead structure in drug discovery programs. The convergence of the pharmacologically significant pyrazine and nitropyridine scaffolds makes this a molecule of considerable interest for future research.
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